molecular formula C29H24N2O5 B13339759 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid

Cat. No.: B13339759
M. Wt: 480.5 g/mol
InChI Key: BYCZAHXJYJTMCD-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a naphthyl group, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The protected amino acid is then coupled with the naphthyl derivative under peptide coupling conditions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of complex peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology

In biological research, it can be used to study protein-protein interactions and enzyme mechanisms due to its structural complexity and functional groups.

Medicine

Industry

Used in the production of advanced materials and as a building block for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. In biological systems, the naphthyl group may interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.

    Naphthyl Derivatives: Compounds containing the naphthyl group, such as naphthalene-2-carboxylic acid.

Uniqueness

The combination of the Fmoc-protected amino group and the naphthyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid makes it unique, providing both synthetic versatility and potential biological activity.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-3-(6-carbamoylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C29H24N2O5/c30-27(32)20-12-11-18-13-17(9-10-19(18)15-20)14-26(28(33)34)31-29(35)36-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16H2,(H2,30,32)(H,31,35)(H,33,34)/t26-/m0/s1

InChI Key

BYCZAHXJYJTMCD-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.